Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity
2-Amino-4-cyanobenzamide exhibits a computed logP of 1.1 versus 0.4 for 2-aminobenzamide and 0.5 for 4-cyanobenzamide, representing a 2.5- to 2.8-fold increase in lipophilicity [1]. Its topological polar surface area (TPSA) of 92.9 Ų exceeds that of 4-cyanobenzamide (66.9 Ų) by 26.0 Ų, while providing three hydrogen-bond acceptor sites compared to two for either comparator [1]. These differences are critical for membrane permeability and target-binding pharmacophore requirements.
| Evidence Dimension | Computed physicochemical properties (logP, TPSA, HBA count) |
|---|---|
| Target Compound Data | logP = 1.1; TPSA = 92.9 Ų; HBA = 3 |
| Comparator Or Baseline | 2-Aminobenzamide: logP = 0.4, TPSA = 69.1 Ų, HBA = 2; 4-Cyanobenzamide: logP = 0.5, TPSA = 66.9 Ų, HBA = 2 |
| Quantified Difference | ΔlogP = +0.7 and +0.6 respectively; ΔTPSA = +23.8 and +26.0 Ų; ΔHBA = +1 |
| Conditions | Computed by XLogP3 and Cactvs (PubChem release 2021/2025) |
Why This Matters
Procurement decisions based on logP and TPSA thresholds for CNS penetration or oral bioavailability should exclude 2-aminobenzamide and 4-cyanobenzamide in favor of the target compound when higher lipophilicity and additional hydrogen-bond acceptor capacity are required.
- [1] PubChem: CID 45084605 (2-Amino-4-cyanobenzamide), CID 6942 (2-Aminobenzamide), CID 76427 (4-Cyanobenzamide). Computed properties accessed 2025. View Source
